

# Liposomal Paromomycin: A Superior Delivery System for Leishmaniasis Treatment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Paromomycin**

Cat. No.: **B15582555**

[Get Quote](#)

A comparative analysis of liposomal **paromomycin** and free **paromomycin** solution reveals enhanced efficacy of the liposomal formulation in treating leishmaniasis. Experimental data from both in vitro and in vivo studies demonstrate that encapsulating **paromomycin** within liposomes improves its delivery, leading to increased antileishmanial activity and better therapeutic outcomes.

Liposomal delivery systems offer a promising strategy to overcome the limitations of conventional chemotherapy for leishmaniasis, a parasitic disease with a spectrum of clinical manifestations. **Paromomycin**, an aminoglycoside antibiotic, is a known antileishmanial agent, but its efficacy can be hampered by poor penetration into the skin and systemic toxicity. Encapsulating **paromomycin** in liposomes has been shown to enhance its therapeutic index by increasing drug concentration at the site of infection while minimizing systemic exposure. This guide provides a detailed comparison of the efficacy of liposomal **paromomycin** versus the free drug solution, supported by experimental data and detailed methodologies.

## In Vitro Efficacy: Enhanced Parasite Inhibition

Studies comparing the in vitro activity of liposomal **paromomycin** and free **paromomycin** solution against *Leishmania* parasites consistently show the superiority of the liposomal formulation.

| Formulation                    | Target Stage           | 50% Effective Dose (ED50) (µg/mL)                        | Fold Increase in Efficacy       |
|--------------------------------|------------------------|----------------------------------------------------------|---------------------------------|
| Liposomal Paromomycin (10% PM) | L. major promastigotes | 65.32 ± 7.57                                             | ~3-4 times more effective[1][2] |
| Liposomal Paromomycin (15% PM) | L. major promastigotes | 59.73 ± 6.27                                             | ~3-4 times more effective[1][2] |
| Free Paromomycin Solution      | L. major promastigotes | Not specified, but liposomal form is 3-4x more effective | -                               |
| Liposomal Paromomycin (10% PM) | L. major amastigotes   | 24.64 ± 1.51                                             | ~3-4 times more effective[2][3] |
| Liposomal Paromomycin (15% PM) | L. major amastigotes   | 26.44 ± 1.89                                             | ~3-4 times more effective[2][3] |
| Free Paromomycin Solution      | L. major amastigotes   | Not specified, but liposomal form is 3-4x more effective | -                               |

These results indicate that liposomal encapsulation significantly enhances the ability of **paromomycin** to kill both the promastigote (insect stage) and, more importantly, the amastigote (intracellular stage in macrophages) forms of the parasite.

## In Vitro Skin Permeation: Improved Drug Delivery

For the treatment of cutaneous leishmaniasis, effective drug penetration into the skin is crucial. Liposomal formulations of **paromomycin** have demonstrated significantly enhanced skin permeation and retention compared to the free drug solution.

| Formulation                     | Skin Model        | % of Applied Dose Penetrated | % of Applied Dose Retained in Skin |
|---------------------------------|-------------------|------------------------------|------------------------------------|
| Liposomal Paromomycin (PC)      | Stripped Pig Skin | 7.2 ± 0.2%                   | Not specified                      |
| Liposomal Paromomycin (PC/Chol) | Stripped Pig Skin | 4.8 ± 0.2%                   | Not specified                      |
| Free Paromomycin Solution       | Stripped Pig Skin | 1.9 ± 0.1%                   | Not specified                      |
| Liposomal Paromomycin (10% PM)  | Mouse Skin        | 14.40 ± 2.42%                | 61.14 ± 4.22%                      |
| Liposomal Paromomycin (15% PM)  | Mouse Skin        | 16.92 ± 0.36%                | 65.25 ± 1.48%                      |

The data clearly shows that liposomes act as effective carriers, facilitating the delivery of **paromomycin** through and into the skin, which is a key factor for its enhanced topical efficacy. [4][5][6]

## In Vivo Efficacy: Superior Therapeutic Outcomes in Animal Models

The enhanced in vitro performance of liposomal **paromomycin** translates to improved efficacy in animal models of both cutaneous and visceral leishmaniasis.

### Cutaneous Leishmaniasis

In a study using BALB/c mice infected with *Leishmania major*, topical application of liposomal **paromomycin** resulted in a significant reduction in lesion size compared to control groups.[3] Mice treated with liposomal formulations containing 10% or 15% **paromomycin** (Lip-PM-10 and Lip-PM-15) showed a significantly smaller lesion size ( $P < 0.001$ ) than mice treated with empty liposomes or phosphate-buffered saline (PBS).[3] Notably, all mice treated with the

liposomal **paromomycin** formulations were completely cured eight weeks after the start of treatment.[3]

## Visceral Leishmaniasis

For visceral leishmaniasis, a systemic and often fatal form of the disease, liposomal **paromomycin** has also shown significant advantages. In a murine model, a single-shot delivery of **paromomycin** associated with stearylamine-bearing phosphatidylcholine (PC-SA) liposomes achieved 88% to 98% parasite clearance from the bone marrow, liver, and spleen.[7] Furthermore, this liposomal formulation demonstrated a prophylactic effect, reducing the parasite burden by 80.6% in the liver and 92.54% in the spleen when administered prior to infection.[7] In contrast, free **paromomycin** was significantly less effective in suppressing the parasite burden.[7]

## Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.

### Liposome Preparation (Fusion Method)

Liposomes containing **paromomycin** sulfate can be prepared using the fusion method.[2][3]



[Click to download full resolution via product page](#)

Caption: Liposome preparation by the fusion method.

## In Vitro Skin Permeation Study (Franz Diffusion Cell)

The in vitro skin permeation of **paromomycin** from different formulations is typically evaluated using Franz diffusion cells.[1][3]



[Click to download full resolution via product page](#)

Caption: In vitro skin permeation study workflow.

## In Vivo Efficacy Study in BALB/c Mice (Cutaneous Leishmaniasis)

The therapeutic efficacy of topical formulations is assessed in an established mouse model of cutaneous leishmaniasis.[\[3\]](#)[\[4\]](#)



[Click to download full resolution via product page](#)

Caption: In vivo efficacy study workflow for cutaneous leishmaniasis.

## Conclusion

The collective evidence from in vitro and in vivo studies strongly supports the superior efficacy of liposomal **paromomycin** compared to the free drug solution for the treatment of leishmaniasis. The liposomal formulation enhances the delivery of **paromomycin** to the target sites, whether it be the skin in cutaneous leishmaniasis or the internal organs in visceral leishmaniasis. This targeted delivery leads to increased antileishmanial activity, improved therapeutic outcomes, and the potential for reduced systemic toxicity. These findings highlight the significant potential of liposomal **paromomycin** as a more effective therapeutic strategy in the fight against this neglected tropical disease.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Effect of Topical Liposomes Containing Paromomycin Sulfate in the Course of Leishmania major Infection in Susceptible BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Effect of topical liposomes containing paromomycin sulfate in the course of Leishmania major infection in susceptible BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical delivery and in vivo antileishmanial activity of paromomycin-loaded liposomes for treatment of cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Topical delivery and in vivo antileishmanial activity of paromomycin-loaded liposomes for treatment of cutaneous leishmaniasis (2009) | Guilherme Carneiro | 56 Citations [scispace.com]
- 7. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Liposomal Paromomycin: A Superior Delivery System for Leishmaniasis Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15582555#efficacy-of-liposomal-paromomycin-delivery-compared-to-free-drug-solution>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)